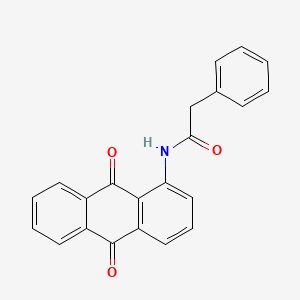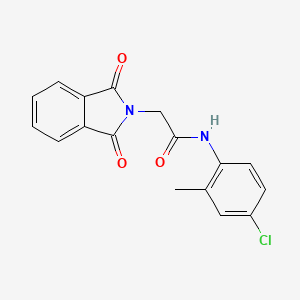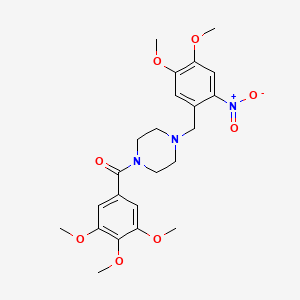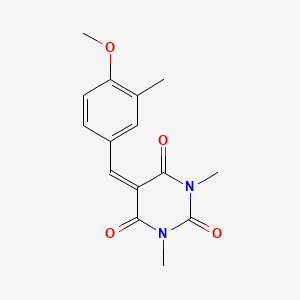
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. DAAO inhibitor is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO), which plays a crucial role in the metabolism of D-amino acids.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor works by inhibiting the activity of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide, which is responsible for the degradation of D-amino acids such as D-serine. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which acts as a co-agonist of the NMDA receptor. The increased levels of D-serine enhance the activity of the NMDA receptor, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has been shown to have a range of biochemical and physiological effects. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is its specificity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide does not affect the activity of other enzymes involved in amino acid metabolism. However, one of the limitations of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor. One potential direction is the development of more potent and selective inhibitors of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide. Another direction is the investigation of the therapeutic potential of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor in other diseases such as depression and anxiety disorders. Additionally, the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor as a tool to study the role of D-serine in synaptic plasticity and learning and memory could provide valuable insights into the mechanisms underlying these processes.
Conclusion
In conclusion, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. While there are some limitations to its use in lab experiments, the future directions for research on N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor are promising and could lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor involves the reaction of 9,10-anthraquinone with 2-phenylacetic acid in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and cancer. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. The increased levels of D-serine have been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-19(13-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBMHAGJRLWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385594 | |
| Record name | Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
CAS RN |
65796-96-5 | |
| Record name | Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)

![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)

![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4987522.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)
![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
